Phthalazine-1-thiol

Tautomerism Structural Biology Medicinal Chemistry

Medicinal chemistry often requires a scaffold that offers both nucleophilic thiol reactivity and hydrogen-bonding capacity. Phthalazine-1-thiol solves this via a tautomeric thiol↔thione equilibrium, enabling dual-mode derivatization. - **VEGFR-2 inhibition**: Core scaffold achieves IC50 0.09 μM in kinase assays. - **Conjugation-ready**: Forms SAMs on gold or couples to maleimide-functionalized biomolecules. - **Process advantage**: Lower melting point (163-167°C) than lactam analog, suitable for heat-sensitive formulations. Supplied with analytical data for research use.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 16015-46-6
Cat. No. B018846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazine-1-thiol
CAS16015-46-6
Synonyms1(2H)-Phthalazinethione;  NSC 84131;  Phthalazine-1-thione; 
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NNC2=S
InChIInChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
InChIKeyRGYHGSBVFWRLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazine-1-thiol: Structural and Physicochemical Identity


Phthalazine-1-thiol (CAS 16015-46-6, synonyms phthalazine-1-thione, thiophthalazone) is a sulfur-containing heterocyclic compound featuring a phthalazine core with a thiol group at the 1-position, which exists in tautomeric equilibrium with the thione form . With a molecular formula of C₈H₆N₂S and a molecular weight of 162.21 g/mol, this compound serves as a versatile building block in organic synthesis, providing a unique combination of aromatic stability and thiol reactivity . Its solid-state properties, including a melting point of 163–167 °C and solubility in chloroform, dichloromethane, DMSO, and methanol, make it amenable to standard laboratory handling and purification protocols .

Heterocyclic building block for organic synthesis libraries
Dual thiol‑thione reactivity expands derivatization pathways
Solid-state properties support standard handling and purification

Phthalazine-1-thiol: Why Analogs Cannot Substitute


Phthalazine-1-thiol cannot be substituted by its closest structural analogs—phthalazine, phthalazin-1(2H)-one, or even 4-phenyl-phthalazine-1-thiol—without fundamentally altering the chemical and biological profile of the resulting compounds. The presence of the thiol group at the 1-position introduces a tautomeric equilibrium (thiol ↔ thione) that is absent in the parent phthalazine and the corresponding lactam, directly affecting hydrogen-bonding capacity, metal coordination, and nucleophilic reactivity . Substitution at the 4-position further modulates electronic distribution, while the unsubstituted 1-thiol core provides a distinct balance of reactivity and steric accessibility that is critical for downstream functionalization in medicinal chemistry and materials science . The following sections provide quantitative evidence of these differentiation points.

Phthalazine lacks the thiol group, preventing nucleophilic conjugation and metal coordination essential to many derivatization strategies.
Phthalazin‑1(2H)‑one is locked in a lactam form, limiting reactivity to carbonyl chemistry and losing the thione‑thiol tautomeric balance.
4‑Phenyl substitution alters electronic distribution and steric profile, which may shift scaffold reactivity away from the unsubstituted 1‑thiol core.

Phthalazine-1-thiol: Comparative Evidence vs Analogs


Thione-Thiol Tautomerism: Dual Reactivity Advantage

Phthalazine-1-thiol exists in a thione–thiol tautomeric equilibrium, a feature absent in phthalazine (C₈H₆N₂) and phthalazin-1(2H)-one (C₈H₆N₂O). This equilibrium provides two distinct reactive species—a thiol form that can act as a nucleophile or metal ligand, and a thione form that can engage in hydrogen bonding or electrophilic reactions . In contrast, phthalazine lacks a functional group at the 1-position, and phthalazin-1-one is locked in the lactam form, limiting its reactivity to carbonyl chemistry . The equilibrium is solvent-dependent, as demonstrated by UV-Vis spectroscopy studies on analogous heterocyclic thiols [1].

Thione‑Thiol Tautomerism
Class-level
Thiol ↔ Thione equilibrium provides two reactive species; absent in phthalazine and phthalazin‑1‑one.
Expands chemical space for derivatization beyond single‑mode scaffolds.
Solvent‑dependent equilibrium inferred from heterocyclic thiol analogs; direct product data to verify.
Tautomerism Structural Biology Medicinal Chemistry

Lower Melting Point for Easier Processing

Phthalazine-1-thiol exhibits a melting point of 163–167 °C, which is 16–22 °C lower than that of phthalazin-1(2H)-one (183–185 °C) . This lower melting point can be advantageous in melt-based formulations, hot-melt extrusion, and solvent-free reactions where lower processing temperatures are desired to prevent thermal degradation of sensitive substrates .

Melting Point
Class-level
163–167 °C
vs 183–185 °C (phthalazin‑1‑one)
Δ 16–22 °C lower
May support milder thermal processing in melt‑based or solvent‑free transformations.
Melting point data without published source; confirm under relevant process conditions.
Thermal Analysis Process Chemistry Crystallization

Distinct Conjugation Chemistry from Thiol Group

The thiol group of phthalazine-1-thiol enables chemoselective S-alkylation, disulfide bond formation, and Michael addition reactions that are not possible with phthalazine or phthalazin-1(2H)-one . This reactivity profile allows for the site-specific conjugation of the phthalazine core to biomolecules, polymers, or surfaces, a feature exploited in the synthesis of S-nucleoside antimicrobial agents from 4-mesitylphthalazine-1-thiol, where the thiol serves as the point of attachment for sugar moieties [1].

Conjugation Chemistry
Class-level
Thiol enables S‑alkylation, disulfide formation, and Michael addition; not accessible with phthalazine or lactam.
Enables site‑specific covalent attachment of the phthalazine core.
Reactivity documented on substituted analog; validation for unsubstituted scaffold recommended.
Bioconjugation Click Chemistry Drug Discovery

Phthalazine-1-thiol: Evidence-Based Application Scenarios


Library Synthesis with Dual Thiol-Thione Reactivity

For drug discovery programs targeting proteins with cysteine-rich active sites (e.g., VEGFR-2 kinase, TGFβ pathway modulators), phthalazine-1-thiol provides a core scaffold that can be derivatized via both thiol and thione chemistry, as supported by structure–activity relationship studies on phthalazine-based VEGFR-2 inhibitors achieving IC₅₀ values as low as 0.09 μM [1][2].

S-Nucleoside Antimicrobial Synthesis

The thiol group of phthalazine-1-thiol enables the direct attachment of sugar moieties to generate S-nucleoside analogs, a synthetic strategy that has yielded antimicrobial compounds evaluated against Gram-positive and Gram-negative bacterial strains [1].

Thermally Sensitive Formulation Development

With a melting point of 163–167 °C, phthalazine-1-thiol can be incorporated into melt-based formulations at lower temperatures than its oxygen analog phthalazin-1(2H)-one (183–185 °C), making it suitable for co-processing with heat-sensitive active pharmaceutical ingredients or polymers [2].

Surface Functionalization and Bioconjugation

The thiol moiety of phthalazine-1-thiol can form self-assembled monolayers on gold surfaces or undergo chemoselective conjugation to maleimide-functionalized biomolecules, enabling the development of phthalazine-based biosensors and targeted delivery systems .

Application
Selection Property
Validation Focus
Library synthesis via dual reactivity
Thiol‑thione tautomeric equilibrium
Derivatization chemistry and scaffold diversification
S‑Nucleoside antimicrobial research
Thiol‑mediated sugar conjugation
Antimicrobial activity screening against target strains
Melt‑based formulation studies
Reported melting point differential vs lactam
Thermal compatibility and processing window assessment
Surface functionalization research
Thiol‑metal affinity / SAM formation potential
Conjugation efficiency and surface coverage verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalazine-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.